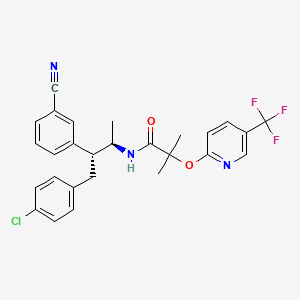

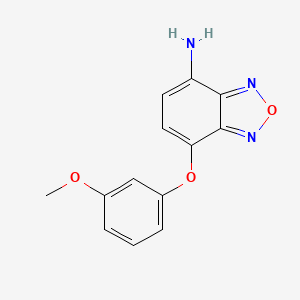

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide, also known as DMTMM, is a coupling reagent that is commonly used in peptide synthesis. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethylformamide. DMTMM is a highly efficient coupling reagent that is widely used in the field of biochemistry and medicinal chemistry.

科学的研究の応用

Monoamine Oxidase Inhibitors

This compound has been used in the synthesis of 1,3,5-triazine amino acid derivatives which have shown promising results as monoamine oxidase inhibitors . These inhibitors are important in the treatment of several psychiatric and neurological disorders .

Synthesis of β-Lactams

The compound has been used in a novel and convenient method for the conversion of imines and carboxylic acids into β-lactams . This method is efficient and the water-soluble byproduct is removed by simple aqueous workup . β-Lactams are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications .

Synthesis of 2-Azetidinones

The compound has been used in the synthesis of 2-azetidinones . 2-Azetidinones show other biological activities , which include human cytomegalovirus (HCMV) inhibitor , human leukocyte elastase (HLE) inhibitor , thrombin inhibitor , porcine pancreatic elastase (PPE) inhibitor , HIV-1 protease inhibitor , cysteine protease inhibitor , anticancer , antifungal , potential antimalarials , anti-influenza virus , antihyperglycemic , central nervous system (CNS) active agents , combatant of neurological diseases , antiproliferative activities , antitubercular , anti-oxidant , and insecticidal activities .

Synthesis of Amino Acid Derivatives

The compound has been used in the synthesis of amino acid derivatives . These derivatives have shown promising results in biological evaluations .

Ester Synthesis

The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis .

Enantiodifferentiating Coupling Reagent

The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has also been used as an enantiodifferentiating coupling reagent .

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10-5-4-6-11(7-10)23-9-13(20)16-8-12-17-14(21-2)19-15(18-12)22-3/h4-7H,8-9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHHSAHKAVAHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2843715.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

![N-[(4-Bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)